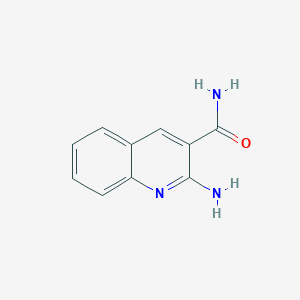

2-Aminoquinoline-3-carboxamide

Overview

Description

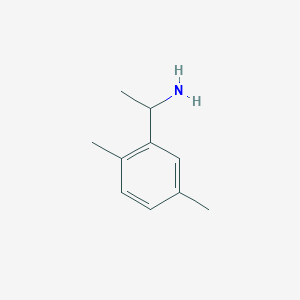

2-amino-quinoline-3-carboxylic acid amide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, which is essential for its biological activity .

Mechanism of Action

Target of Action

The primary targets of 2-Aminoquinoline-3-carboxamide are enzymes and receptors such as tyrosine kinases , tyrosyl-DNA Phosphodiesterase II , and HDM2 ubiquitin ligase (E3) . These targets play a crucial role in promoting apoptosis, repairing DNA damage, and inducing cell cycle arrest .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. For instance, it inhibits the activity of tyrosine kinases, tyrosyl-DNA Phosphodiesterase II, and HDM2 ubiquitin ligase (E3), which in turn promotes apoptosis, repairs DNA damage, and induces cell cycle arrest .

Biochemical Pathways

The compound affects various biochemical pathways related to apoptosis, DNA repair, and cell cycle regulation. By inhibiting key enzymes and receptors, it disrupts the normal functioning of these pathways, leading to cell death and preventing the proliferation of cancer cells .

Pharmacokinetics

In silico assessment of adme properties suggests that the compound is orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562, and others .

Biochemical Analysis

Biochemical Properties

2-Aminoquinoline-3-carboxamide plays a crucial role in biochemical reactions, particularly due to its anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with natural killer T (NKT) cells and macrophages, leading to a reduction in their activation and cytokine expression . These interactions are essential for its immunomodulatory effects, which have been observed in models of liver fibrosis and multiple sclerosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chronic liver inflammation, this compound treatment resulted in a significant reduction in inflammation and fibrosis . This compound also affects the activation and function of immune cells, such as natural killer cells and dendritic cells, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on immune cells, leading to the inhibition or activation of enzymes involved in inflammatory pathways. For instance, it has been shown to activate the aryl hydrocarbon receptor on natural killer cells, enhancing their cytotoxicity and immunoregulatory functions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in models of liver fibrosis, prolonged treatment with this compound led to sustained reductions in inflammation and fibrosis . The compound’s stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and fibrosis . At higher doses, it can cause adverse effects, including toxicity and immune suppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the metabolism of inflammatory mediators . These interactions are crucial for its anti-inflammatory and immunomodulatory effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in immune cells, such as natural killer cells and macrophages, where it exerts its effects . The localization and accumulation of this compound are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been shown to localize to specific compartments within immune cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound is crucial for its ability to modulate cellular processes and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-quinoline-3-carboxylic acid amide can be achieved through several methods. One common method involves the Knoevenagel reaction, where substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides are synthesized and then reduced with iron in acetic acid to yield the desired compound . Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve the use of classical synthesis protocols such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods have been optimized for large-scale production and are known for their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions: 2-amino-quinoline-3-carboxylic acid amide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the functionalization and modification of the compound to enhance its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of 2-amino-quinoline-3-carboxylic acid amide include iron in acetic acid for reduction reactions, and various catalysts such as Cu(OAc)2, Cu(acac)2, and Cu(OTf)2 for other transformations . Reaction conditions often involve the use of solvents like acetonitrile and triethylamine, and temperatures ranging from room temperature to 80°C .

Major Products: The major products formed from the reactions of 2-amino-quinoline-3-carboxylic acid amide depend on the specific reaction conditions and reagents used. For example, the reduction of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides yields 2-amino-quinoline-3-carboxylic acid amides .

Scientific Research Applications

2-amino-quinoline-3-carboxylic acid amide has a wide range of scientific research applications. In medicinal chemistry, it is used as a core template for drug design due to its broad spectrum of bioactivity . It has been studied for its potential antibacterial, antifungal, and antiviral properties . In synthetic organic chemistry, it serves as a building block for the synthesis of more complex molecules . Additionally, it has applications in industrial chemistry for the production of various quinoline derivatives .

Comparison with Similar Compounds

2-amino-quinoline-3-carboxylic acid amide can be compared with other similar compounds such as 2-chloroquinoline-3-carbaldehyde and 2-methylquinoline . These compounds share a similar quinoline core structure but differ in their functional groups and biological activities. The uniqueness of 2-amino-quinoline-3-carboxylic acid amide lies in its specific amide functional group, which contributes to its distinct biological properties .

List of Similar Compounds:- 2-chloroquinoline-3-carbaldehyde

- 2-methylquinoline

- 2-phenylethynyl quinoline-3-carbaldehyde

Properties

IUPAC Name |

2-aminoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZOXGRLLFZVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305341 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-28-0 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoquinoline-3-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR763U4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2-aminoquinoline-3-carboxamide derivatives?

A1: One efficient and versatile method utilizes cyanoacetamides and 2-aminobenzaldehydes (or their heterocyclic counterparts) as starting materials. [] This approach leverages a variation of the Friedländer reaction, often resulting in a straightforward workup procedure involving precipitation and filtration. This method has led to the synthesis of over 40 novel this compound derivatives, demonstrating its potential in broadening the chemical space for this class of compounds. []

Q2: How does the structure of this compound derivatives influence their antiallergy activity?

A2: Research suggests that the presence of a carboxylic acid group at the 2-position of the 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid scaffold is crucial for potent antiallergy activity. [] Furthermore, esterification of the carboxylic acid, particularly with ethyl esters, was found to improve oral absorption. [] Substitutions at the 7 and 8 positions of the quinoline ring system, specifically with methoxy and/or ethoxy groups, have also demonstrated enhanced oral activity. [] These findings highlight the importance of specific structural features in optimizing the antiallergic properties of this compound derivatives.

Q3: Beyond antiallergy applications, are there other potential therapeutic uses for this compound derivatives being explored?

A3: Yes, recent research has investigated this compound derivatives as potential anti-glioblastoma agents. [] While the exact mechanism of action is still under investigation, these compounds have shown promising results in inducing cell cycle arrest at the G2/M phase and promoting apoptosis in glioblastoma cells. [] This research suggests a broader therapeutic potential for this class of compounds beyond their historically recognized antiallergy properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)